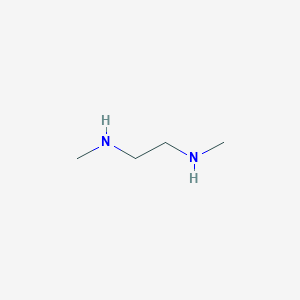![molecular formula C21H26N6O4 B021813 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione CAS No. 19972-09-9](/img/structure/B21813.png)
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.
Mecanismo De Acción
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 works by selectively blocking the dopamine D1 receptor, which is a subtype of dopamine receptor that is primarily located in the brain. By blocking this receptor, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 prevents the binding of dopamine, thereby reducing the activity of the dopamine system.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 depend on the specific experimental conditions and the dose used. In general, however, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been shown to reduce the activity of the dopamine system, which can lead to a range of effects, including changes in behavior, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of the dopamine system in experimental settings. However, like all drugs, 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has limitations, including the potential for off-target effects and the need for careful dose titration to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390. Some possible areas of investigation include the role of dopamine D1 receptors in neurological and psychiatric disorders, the development of new drugs that target the dopamine system, and the use of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 in combination with other drugs to achieve specific therapeutic outcomes.
Métodos De Síntesis
The synthesis of 7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 involves several steps, including the reaction of 4-benzyloxy-1-piperazinecarboxylic acid with 2-bromo-1-(1-hydroxyethyl)benzene, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been particularly useful in the study of drug addiction, as dopamine is known to play a key role in the reward pathway of the brain.
Propiedades
Número CAS |
19972-09-9 |
|---|---|
Nombre del producto |
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Fórmula molecular |
C21H26N6O4 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
7-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N6O4/c1-23-18-17(20(30)24(2)21(23)31)27(14-22-18)13-16(28)12-25-8-10-26(11-9-25)19(29)15-6-4-3-5-7-15/h3-7,14,16,28H,8-13H2,1-2H3 |
Clave InChI |
ZXQLCTFFNCGCAD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O |
SMILES canónico |
CN1C=C2C(=NC(=O)N2CC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)N(C1=O)C |
Sinónimos |
7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
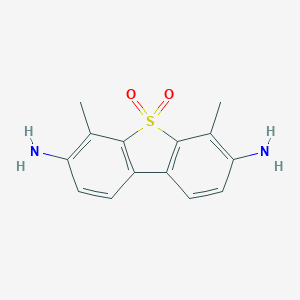
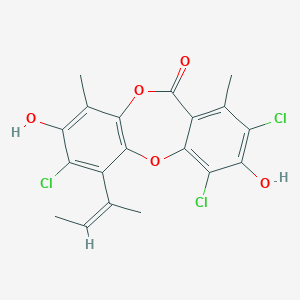
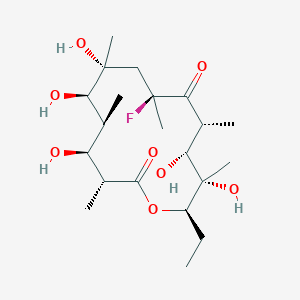
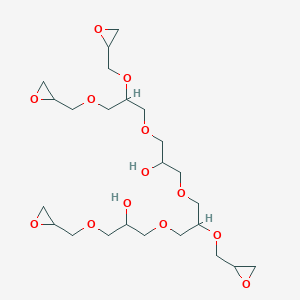
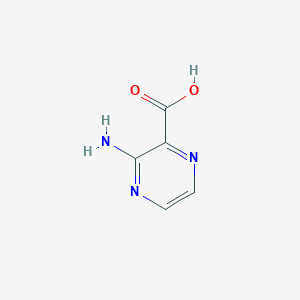
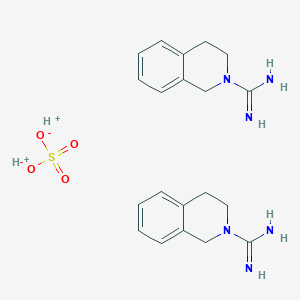
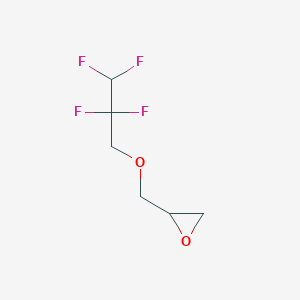
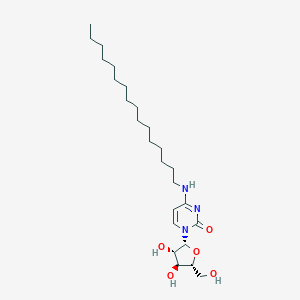
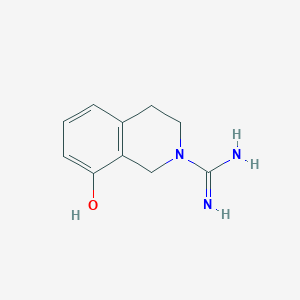
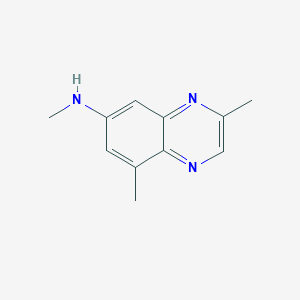
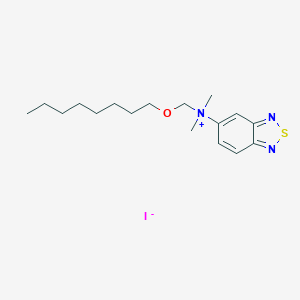
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
